7-Oxo-octahydro-isoindole-1-carboxylic acid 7-Oxo-octahydro-isoindole-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1403766-51-7
VCID: VC2727733
InChI: InChI=1S/C9H13NO3/c11-6-3-1-2-5-4-10-8(7(5)6)9(12)13/h5,7-8,10H,1-4H2,(H,12,13)
SMILES: C1CC2CNC(C2C(=O)C1)C(=O)O
Molecular Formula: C9H13NO3
Molecular Weight: 183.2 g/mol

7-Oxo-octahydro-isoindole-1-carboxylic acid

CAS No.: 1403766-51-7

Cat. No.: VC2727733

Molecular Formula: C9H13NO3

Molecular Weight: 183.2 g/mol

* For research use only. Not for human or veterinary use.

7-Oxo-octahydro-isoindole-1-carboxylic acid - 1403766-51-7

Specification

CAS No. 1403766-51-7
Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
IUPAC Name 7-oxo-1,2,3,3a,4,5,6,7a-octahydroisoindole-1-carboxylic acid
Standard InChI InChI=1S/C9H13NO3/c11-6-3-1-2-5-4-10-8(7(5)6)9(12)13/h5,7-8,10H,1-4H2,(H,12,13)
Standard InChI Key DMNSDPZPAJSLEE-UHFFFAOYSA-N
SMILES C1CC2CNC(C2C(=O)C1)C(=O)O
Canonical SMILES C1CC2CNC(C2C(=O)C1)C(=O)O

Introduction

Chemical Properties and Structure

Basic Chemical Identifiers

7-Oxo-octahydro-isoindole-1-carboxylic acid has been well-characterized in terms of its fundamental chemical properties. The following table summarizes the key chemical identifiers :

PropertyValue
CAS Number1403766-51-7
Molecular FormulaC₉H₁₃NO₃
Molecular Weight183.20 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

Structural Features and Characteristics

The chemical structure of 7-Oxo-octahydro-isoindole-1-carboxylic acid incorporates several key functional groups that define its chemical behavior. The isoindole core consists of a five-membered nitrogen-containing ring fused to a fully hydrogenated six-membered ring. The carboxylic acid group at position 1 contributes to the compound's acidity and provides a reactive site for various chemical transformations, while the ketone group at position 7 introduces additional reactivity options .

These structural features result in a three-dimensional molecular architecture with specific geometric constraints. Unlike aromatic isoindole derivatives, the saturated octahydro structure has greater conformational flexibility, which can influence its interactions with other molecules in various chemical and potentially biological contexts.

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM5.4585 mL27.2926 mL54.5852 mL
5 mM1.0917 mL5.4585 mL10.917 mL
10 mM0.5459 mL2.7293 mL5.4585 mL

When preparing solutions, researchers should select appropriate solvents based on the compound's solubility characteristics. While specific solubility data is limited in the available literature, the compound's functional groups suggest potential solubility in polar organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Comparative Analysis with Structurally Related Compounds

Comparison with 1H-Isoindole-1-carboxylic acid, octahydro-, (1R,3aS,7aS)

A structurally related compound is 1H-Isoindole-1-carboxylic acid, octahydro-, (1R,3aS,7aS)-(9CI) (CAS: 729556-25-6). Both compounds share the octahydro-isoindole core structure but differ in several important aspects :

Property7-Oxo-octahydro-isoindole-1-carboxylic acid1H-Isoindole-1-carboxylic acid, octahydro-, (1R,3aS,7aS)
Molecular FormulaC₉H₁₃NO₃C₉H₁₅NO₂
Molecular Weight183.20 g/mol169.22 g/mol
Structural DifferenceContains ketone group at position 7Lacks ketone group
StereochemistryNot explicitly defined in available dataDefined stereochemistry (1R,3aS,7aS)

The presence of the ketone group in 7-Oxo-octahydro-isoindole-1-carboxylic acid introduces additional polarity and hydrogen bond acceptor capability compared to the fully hydrogenated analog. This structural difference would significantly impact its physical properties, including solubility, and its chemical reactivity profile .

Relationship to Similar Isoindole Derivatives

The basic isoindole scaffold appears in various biologically and chemically relevant compounds. For instance, LK-157 (CAS: 209536-74-3) represents a more complex derivative with the molecular formula C₁₄H₁₇NO₄ and the IUPAC name (1E,5S,8aS,8bR)-1-ethylidene-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydroazeto[1,2-b]isoindole-4-carboxylic acid .

These structural relationships highlight how modifications to the basic isoindole framework can yield compounds with diverse properties and potentially different applications in research and synthetic chemistry.

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